

# Application Note: Quantification of 7-Methyladenine in Human Urine using HPLC-MS/MS

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Compound of Interest		
Compound Name:	7-Methyladenine	
Cat. No.:	B1664200	Get Quote

### **Abstract**

This application note describes a robust and sensitive method for the quantification of **7-methyladenine** in human urine using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). **7-Methyladenine** is a purine base that can be formed by the methylation of adenine in DNA and RNA. Its presence in urine is a potential biomarker for monitoring exposure to methylating carcinogens and assessing DNA damage.[1] [2] The method utilizes a simple sample preparation procedure followed by separation with Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals investigating DNA adducts and biomarkers of exposure to genotoxic agents.

### Introduction

**7-Methyladenine** (7-MeA) is a modified purine that can arise from the alkylation of adenine residues in nucleic acids by exogenous or endogenous methylating agents.[3] This DNA adduct can be excised from the DNA through repair mechanisms and subsequently excreted in the urine.[4] Therefore, the quantification of 7-MeA in urine can serve as a non-invasive biomarker for assessing exposure to chemical carcinogens and monitoring DNA damage and repair processes.[1]



Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices. This application note provides a detailed protocol for a HILIC-MS/MS method for the reliable quantification of **7-methyladenine** in human urine.

# **Experimental Protocols Materials and Reagents**

- 7-Methyladenine standard (Sigma-Aldrich or equivalent)
- 7-Methyladenine-d3 (isotopically labeled internal standard, Toronto Research Chemicals or equivalent)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Human urine (drug-free)
- Microcentrifuge tubes (1.5 mL)
- Syringe filters (0.22 μm, PVDF)

### **Sample Preparation**

A simple "dilute-and-shoot" approach is employed for urine sample preparation to minimize sample handling and potential analyte loss.

- Thaw frozen urine samples at room temperature.
- Vortex the urine sample to ensure homogeneity.
- Centrifuge the urine sample at 13,000 rpm for 15 minutes at 4°C to pellet any particulate matter.



- In a clean 1.5 mL microcentrifuge tube, combine:
  - 10 μL of the urine supernatant
  - 10 μL of internal standard solution (e.g., 100 ng/mL 7-methyladenine-d3 in water)
  - 180 μL of acetonitrile.
- · Vortex the mixture for 10 seconds.
- Place the tube at -20°C for 1 hour to precipitate proteins.
- Centrifuge the mixture at 13,000 rpm for 5 minutes at 4°C.
- Transfer 180 μL of the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in 90  $\mu$ L of a 9:1 (v/v) acetonitrile:water solution.
- Vortex for 10 seconds and sonicate for 15 seconds.
- Centrifuge at 13,000 rpm for 5 minutes.
- Transfer 80 μL of the supernatant into an autosampler vial for HPLC-MS/MS analysis.

### **HPLC Conditions**

- Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm (or equivalent)
- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C



#### · Gradient:

Time (min)	%A	%B
0.0	10	90
5.0	40	60
5.1	10	90

| 8.0 | 10 | 90 |

### **Mass Spectrometry Conditions**

Mass Spectrometer: Triple quadrupole mass spectrometer

Ionization Mode: Electrospray Ionization (ESI), Positive

Capillary Voltage: 3.5 kV

Source Temperature: 150°C

Desolvation Temperature: 400°C

Desolvation Gas Flow: 800 L/hr

· Cone Gas Flow: 50 L/hr

Collision Gas: Argon

### **Multiple Reaction Monitoring (MRM) Transitions**

The molecular weight of **7-methyladenine** is 149.15 g/mol . The protonated molecule [M+H]<sup>+</sup> has an m/z of 150.1. The following MRM transitions are recommended. The collision energy should be optimized for the specific instrument being used to achieve the highest signal intensity.



Analyte	Precursor lon (m/z)	Product Ion (m/z)	Dwell Time (s)	Collision Energy (eV)
7-Methyladenine (Quantifier)	150.1	135.1	0.1	To be optimized
7-Methyladenine (Qualifier)	150.1	108.1	0.1	To be optimized
7-Methyladenine- d3 (IS)	153.1	138.1	0.1	To be optimized

Note: The product ion m/z 135.1 corresponds to the loss of a methyl group (-CH3), and m/z 108.1 corresponds to the further loss of HCN.

# Data Presentation Calibration Curve

A calibration curve was constructed by spiking known concentrations of **7-methyladenine** into drug-free urine and processing the samples as described above. The curve was linear over the range of 0.5 to 100 ng/mL.

Parameter	Value
Linearity Range	0.5 - 100 ng/mL
Correlation Coefficient (r²)	> 0.995
Weighting	1/x

### **Method Performance**

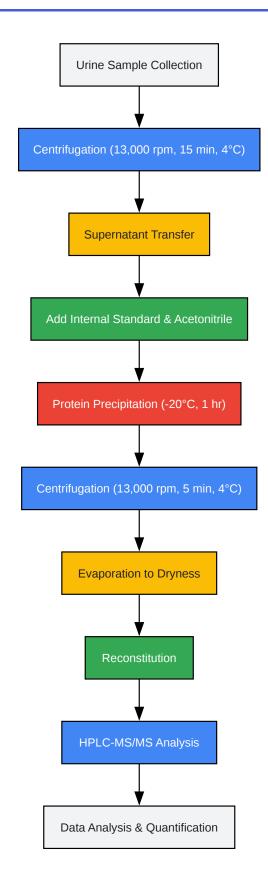
The performance of the method was evaluated for precision, accuracy, and recovery. The results are summarized in the table below, based on data for the similar compound N3-methyladenine as a reference.



Parameter	Low QC (1 ng/mL)	Mid QC (10 ng/mL)	High QC (80 ng/mL)
Intra-day Precision (%RSD, n=6)	< 10%	< 8%	< 5%
Inter-day Precision (%RSD, n=18)	< 15%	< 12%	< 10%
Accuracy (% Bias)	± 15%	± 10%	± 10%
Recovery (%)	85 - 95%	85 - 95%	85 - 95%
Limit of Quantification (LOQ)	0.5 ng/mL		

# Visualizations Experimental Workflow





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Caption: Experimental workflow for the quantification of **7-methyladenine** in urine.



## **HPLC-MS/MS System Configuration**



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